molecular formula C16H21N3O3 B2701456 Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate CAS No. 194668-38-7

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate

Numéro de catalogue: B2701456
Numéro CAS: 194668-38-7
Poids moléculaire: 303.362
Clé InChI: OUFLLMBRVSEWQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H21N3O3. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a piperidine ring and a cyanopyridine moiety, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-cyanopyridine-2-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified using standard techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate as an anticancer agent. The following points summarize its efficacy:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a cytotoxic agent. For example, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin.
  • Dose-Dependent Efficacy : In vitro assays revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The immunomodulatory potential of this compound has also been investigated:

  • PD-L1 Inhibition : It has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Studies involving mouse splenocytes exposed to recombinant PD-L1 showed that the compound could significantly restore immune function at specific concentrations.
  • Enhancement of Immune Responses : In experimental setups, it was observed that piperidine derivatives could enhance the activity of immune cells against tumor cells, indicating its potential use in immunotherapeutic strategies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines; significant cytotoxicity against FaDu cells
ImmunomodulationInhibits PD-L1 pathway; enhances immune cell activity
Dose ResponseExhibits dose-dependent cytotoxicity with nanomolar IC50 values

Case Study 1: PD-L1 Inhibition

A detailed investigation into the biological activity of piperidine derivatives, including this compound, was conducted. The study utilized rescue assays to evaluate immune responses in mouse splenocytes. Results indicated that this compound effectively restored immune function, suggesting its application as a PD-L1 inhibitor in cancer therapy.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on various cancer cell lines, this compound demonstrated significant dose-dependent cytotoxicity. The findings aligned with those from other research on similar piperidine compounds, reinforcing its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring and a cyanopyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate (CAS No. 194668-38-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C16H21N3O3
  • Molar Mass : 303.36 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a tert-butyl ester and a cyanopyridine moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-cyanopyridine with N-Boc-4-hydroxypiperidine, followed by esterification to form the final product. This method has been documented for its efficiency and yield in producing the compound suitable for biological evaluations .

Pharmacological Profile

This compound has been evaluated for various biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the release of pro-inflammatory cytokines such as IL-1β, which is crucial in inflammatory diseases .
  • Cytotoxicity : The compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. Specific concentrations have shown significant inhibition of cell proliferation .
  • Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pyroptosis, a form of programmed cell death associated with inflammation. This is achieved by blocking the activation of caspase-1, which is responsible for processing pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study reported that at a concentration of 10 µM, this compound inhibited IL-1β release by approximately 19% .
  • Another research highlighted that the compound's structure allows it to interact with cellular targets involved in inflammatory pathways, potentially leading to a reduction in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
Anti-inflammatoryInhibition of IL-1β release10 µM
CytotoxicitySignificant inhibition in cancer cellsVarious
Pyroptosis InhibitionReduced pyroptotic cell death10 µM

Propriétés

IUPAC Name

tert-butyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFLLMBRVSEWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(t-butyloxycarbonyl)-4-piperidinol (600 mg) in dry DMF (20 mL) was added sodium hydride (0.24 g, 50% dispersion in oil) and stirred under argon for 1 hour. 2-Chloro,5-cyanopyridine (0.44 g) was added and the mixture was heated at 70° C. overnight. The reaction was quenched by pouring into water and extracted with diethyl ether. The extract was washed with water, brine, dried (MgSO4) and evaporated. The residue was then chromatographed on silica gel eluting with a mixture of dichloromethane (25%) in isohexane increasing to dichloromethane. The residue was recrystallised from isohexane to afford 1-(t-butyloxycarbonyl),4-(5-cyano,2-pyridyloxy)piperidine (400 mg) as a colourless crystalline solid; NMR: (CDCl3) 1.46 (s,9H), 164-182 (m,2H), 1.92-2.09 (m,2H), 3.21-3.36 (m,2H), 3.70-3.84 (m,2H), 5.28 (m,1H), 6.78 (d,1H), 7.77 (dd,1H): MS: m/z 304 (MH)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add dropwise a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1210 mg, 6.01 mmol) in DMF (1.8 mL) to a suspension of NaH (360 mg, 9.02 mmol) in DMF (7.2 mL). Stir at room temperature for 45 min then at 50° C. for additional 40 min. Add a solution of 6-chloro-nicotinonitrile (1000 mg, 7.22 mmol) in DMF (3.6 mL) dropwise and stir overnight at 60° C. Cool down the reaction mixture and evaporate the solvent. Wash the residue with water (10) and extract with EtOAc/hex (2/1, 15 mL). Combine the organic layers and dry over sodium sulfate. Filter and concentrate. Purify the resulting residue through an SCX column. Further purified by chromatography [CH2Cl2/NH3 (2.0M in methanol) 20/1] to provide the title compound (1.73 g, 94%).
Quantity
1210 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mg
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
solvent
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Name
Quantity
3.6 mL
Type
solvent
Reaction Step Three
Yield
94%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.